![molecular formula C12H10Br2N2O2S B2824922 [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine CAS No. 1246821-25-9](/img/structure/B2824922.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine, commonly known as DBMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBMP is a sulfonamide-based compound that is widely used in medicinal chemistry, biochemistry, and pharmacology research.
Aplicaciones Científicas De Investigación
DBMP has various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various sulfonamide-based compounds that have potential therapeutic applications. DBMP and its derivatives have been studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of DBMP is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in various biological processes. DBMP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
DBMP has various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels, and the disruption of cellular signaling pathways. DBMP has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBMP in lab experiments is its potent activity against various biological targets. DBMP and its derivatives have been shown to have a high degree of selectivity for certain enzymes and receptors, making them useful tools for studying biological processes. However, one of the limitations of using DBMP in lab experiments is its potential toxicity. DBMP has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DBMP. One potential direction is the development of new derivatives of DBMP that have improved selectivity and potency against specific biological targets. Another potential direction is the study of the pharmacokinetic properties of DBMP and its derivatives, including their absorption, distribution, metabolism, and excretion in the body. Additionally, the potential use of DBMP as a therapeutic agent for various diseases should be further explored.
Métodos De Síntesis
The synthesis of DBMP involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is purified by recrystallization.
Propiedades
IUPAC Name |
2,4-dibromo-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQLLQDVXTUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

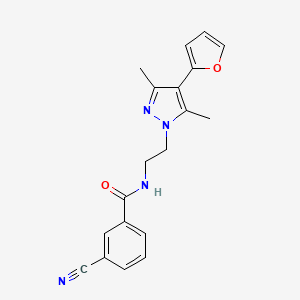
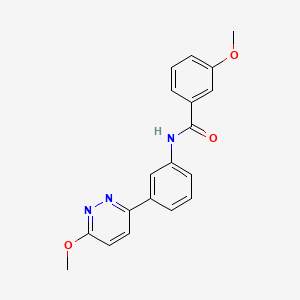


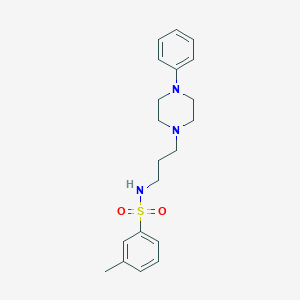
![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)
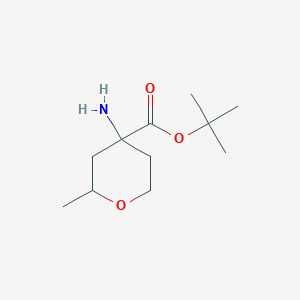
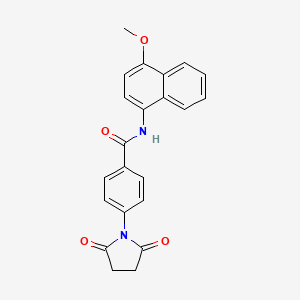

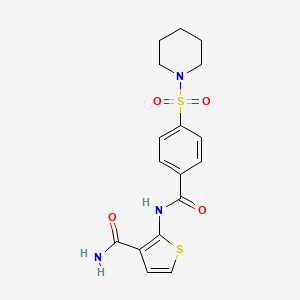
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)
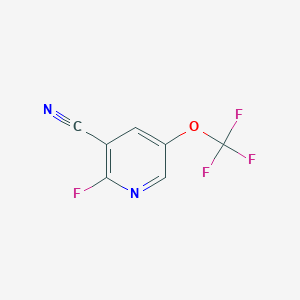
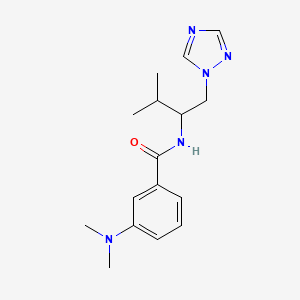
![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)